molecular formula C10H13BrO2 B1289040 1-Bromo-4-(3-methoxypropoxy)benzene CAS No. 279262-34-9

1-Bromo-4-(3-methoxypropoxy)benzene

Cat. No.: B1289040
CAS No.: 279262-34-9
M. Wt: 245.11 g/mol
InChI Key: IBTRRSNXSNWLRO-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-methoxypropoxy)benzene, also known as 1-bromo-4-(2-methoxypropoxy)benzene or 4-bromo-1-(2-methoxypropoxy)benzene, is an organic compound used for a variety of purposes in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 123-125°C, and a boiling point of 191-193°C. It is soluble in ethanol, methanol, and ethyl acetate and is insoluble in water. It is an important intermediate in the synthesis of various organic compounds and is used in the manufacture of pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-Bromo-4-(3-methoxypropoxy)benzene serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the total synthesis of natural products with potential biological activities. A notable example is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a compound synthesized starting from a related methoxymethyl-substituted aryl methyl ether. This process showcases the compound's role in generating structurally complex and biologically significant molecules (Akbaba et al., 2010).

Molecular Electronics

This compound is also significant in the field of molecular electronics. It has been identified as a useful building block for the synthesis of thiol end-capped molecular wires. These molecular wires, including oligo(phenylenevinylene) and oligo(phenyleneethynylene) structures, are crucial for the development of molecular electronic devices. The ease of functionalization and the efficiency of synthetic transformations involving this compound highlight its importance in creating components for electronic applications (Stuhr-Hansen et al., 2005).

Synthetic Methodologies and Chemical Transformations

The versatility of this compound extends to its use in developing novel synthetic methodologies and chemical transformations. For example, it has been involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, demonstrating its utility in facilitating Br/Li exchange reactions and acid-catalyzed cyclizations. These synthetic approaches provide access to a variety of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Kuroda & Kobayashi, 2015).

Safety and Hazards

“1-Bromo-4-(3-methoxypropoxy)benzene” is classified as a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects. It should be handled with care, using personal protective equipment and avoiding contact with skin and eyes .

Properties

IUPAC Name

1-bromo-4-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTRRSNXSNWLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621333
Record name 1-Bromo-4-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-34-9
Record name 1-Bromo-4-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromophenol (16-2, 1.01 g, 5.72 mmol), sodium iodide (1.02 g, 6.83 mmol), and potassium carbonate (1.88 g, 13.6 mmol) in acetonitrile (10.0 mL) was added with 1-chloro-2-methoxyethane (21-1, 0.89 g, 8.0 mmol). The mixture was heated to 60° C. for 48 h. The reaction mixture was cooled to room temperature and added with water (200 mL). The solution was extracted with EtOAc, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (EtOAc:hexanes=1:20 as eluant) to give 1-bromo-4-isopropoxybenzene (21-2, 0.95 g) as a colorless oil in 68% yield: 1H NMR (CDCl3) δ 7.36 (dt, J=5.0, 2.0 Hz, 2 H), 6.78 (m, 2 H), 4.02 (t, J=6.3 Hz, 2 H), 3.54 (t, J=6.1 Hz, 2 H), 3.35 (s, 3 H), 2.03 (t, J=6.2 Hz, 2 H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In DMF (100 ml) was dissolved 3-(4-bromophenoxy)-1-propanol (10.0 g). To the mixture was added under ice-cooling 65% sodium hydride (2.4 g), and the mixture was stirred at room temperature for 2 hours. To the mixture was added dropwise iodoethane (3.8 ml), and the mixture was stirred for 3 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=4/1) to give 1-bromo-4-(3-methoxypropoxy)benzene (8.6 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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